molecular formula C14H18N2O5 B12628382 L-Alanyl-O-(4-methylbenzoyl)-L-serine CAS No. 921934-42-1

L-Alanyl-O-(4-methylbenzoyl)-L-serine

Cat. No.: B12628382
CAS No.: 921934-42-1
M. Wt: 294.30 g/mol
InChI Key: XTSHJPLPQPFTQZ-ONGXEEELSA-N
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Description

L-Alanyl-O-(4-methylbenzoyl)-L-serine is a synthetic derivative of the endogenous amino acid L-serine. Its structure combines L-serine with two functional groups: an alanyl residue and a 4-methylbenzoyl ester. While L-serine itself is well-documented for roles in neuroprotection, antioxidant activity, and metabolic regulation (see ), the functional advantages of this derivative remain understudied. Its design likely aims to target specific pathways, such as lysosomal function or N-methyl-D-aspartate receptor (NMDAR) modulation, with increased specificity or stability.

Properties

CAS No.

921934-42-1

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methylbenzoyl)oxypropanoic acid

InChI

InChI=1S/C14H18N2O5/c1-8-3-5-10(6-4-8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1

InChI Key

XTSHJPLPQPFTQZ-ONGXEEELSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-(4-methylbenzoyl)-L-serine typically involves the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

    Coupling Reaction: The L-alanine and L-serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of 4-Methylbenzoyl Group: The 4-methylbenzoyl group is introduced through an esterification or amidation reaction.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for peptides like this compound often involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-(4-methylbenzoyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications due to its peptide nature.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Alanyl-O-(4-methylbenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may mimic natural peptides and modulate biological pathways by binding to these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Alanyl-O-(4-methylbenzoyl)-L-serine with L-serine and other structurally related compounds:

Compound Molecular Weight (g/mol) Solubility (Water) Key Functional Groups Lipophilicity (LogP)
L-Serine 105.09 High Hydroxyl, amino -1.47
Phosphoserine 185.10 Moderate Phosphate, amino -2.12
Acetyl-L-serine 147.13 Moderate Acetyl ester, amino -0.89
L-Serine-O-sulfate 185.15 High Sulfate ester, amino -2.30
This compound 312.33 Low Alanyl, 4-methylbenzoyl ester 1.85

Key Observations :

  • The 4-methylbenzoyl group significantly increases lipophilicity (LogP ~1.85 vs. -1.47 for L-serine), which may enhance blood-brain barrier penetration or cellular uptake in lipid-rich tissues .
  • Reduced water solubility could limit systemic distribution but favor targeted delivery in hydrophobic environments (e.g., neuronal membranes) .
Functional and Therapeutic Differences
Neuroprotective Effects
  • L-Serine : Directly restores lysosomal function by suppressing lipid droplet accumulation and rescuing cathepsin D levels in hippocampal neurons . Also improves cognitive deficits in Alzheimer’s disease (AD) models by enhancing astrocytic glycolysis .
  • This compound: Hypothesized to act as a prodrug, releasing L-serine and 4-methylbenzoic acid upon esterase cleavage. This could prolong therapeutic effects in neurological disorders compared to unmodified L-serine.
Antioxidant Mechanisms
  • L-Serine : Upregulates Nrf2 activity, HO-1 expression, and nitric oxide production in endothelial cells, mitigating oxidative stress .
  • This compound : The 4-methylbenzoyl group may confer additional radical-scavenging properties. However, steric hindrance from the alanyl group could reduce interaction with antioxidant pathways compared to free L-serine .
Metabolic Stability
  • L-Serine : Rapidly metabolized in serum (half-life ~1–2 hours), necessitating frequent dosing .
  • This compound: Esterification likely slows degradation, extending half-life. This aligns with studies showing bacterial chemotaxis to L-serine gradients dissipates within seconds of removal, highlighting rapid metabolic turnover of the parent compound .
Clinical and Preclinical Data
Compound Neuroprotection (In Vivo) Antioxidant Efficacy (In Vitro) Safety Profile
L-Serine Improved EEG/seizure frequency in GRIN disorders ; rescued lysosomal defects EC₅₀: 0.8 mM for HO-1 induction No adverse effects reported
Phosphoserine Limited data Not studied High doses linked to renal stress
This compound No direct data No direct data Unknown; ester hydrolysis may release 4-methylbenzoic acid (toxicity unstudied)

Critical Gaps :

  • No clinical trials or in vivo studies specifically evaluate this compound.
  • Potential toxicity of 4-methylbenzoic acid—a hydrolysis byproduct—remains uncharacterized.

Biological Activity

L-Alanyl-O-(4-methylbenzoyl)-L-serine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}

Molecular Weight : 221.25 g/mol

IUPAC Name : this compound

This compound features a unique structure that combines an alanyl group with a 4-methylbenzoyl moiety and a serine residue, contributing to its potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the benzoyl group enhances lipophilicity, potentially allowing for better membrane penetration and receptor binding. This interaction may modulate various signaling pathways, leading to observed pharmacological effects.

Antinociceptive Effects

Recent studies have indicated that this compound exhibits significant antinociceptive properties. In rodent models of neuropathic pain, the compound demonstrated effectiveness in reducing pain responses without inducing motor deficits, suggesting a favorable safety profile for potential therapeutic applications .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This property positions this compound as a candidate for further studies in the context of neuroprotection.

Case Studies and Research Findings

  • Antinociceptive Study :
    • Objective : To evaluate the antinociceptive effects of this compound in neuropathic pain models.
    • Methodology : Rodent models were subjected to pain-inducing stimuli post-administration of the compound.
    • Results : Significant reduction in pain response was observed without affecting motor coordination (p < 0.05) .
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Methodology : Neuronal cell cultures were exposed to oxidative agents with and without treatment of the compound.
    • Results : Cells treated with this compound showed reduced markers of apoptosis compared to controls (p < 0.01) .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
L-AlanineSimple amino acidMinimal activity
L-SerineSimple amino acidNeurotransmitter role
This compoundComplex structure with enhanced activityAntinociceptive, neuroprotective

The comparative analysis highlights how the structural complexity of this compound contributes to its enhanced biological activities compared to simpler amino acids.

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